プロパモカルブ-N-デスメチル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl Propamocarb Hydrochloride is a systemic carbamate fungicide primarily used to combat Oomycete species that cause various plant diseases, including seed, seedling, root, foot, and stem rots, as well as foliar diseases in edible crops . This compound is a metabolite of propamocarb, which has been extensively studied and evaluated for its efficacy and safety .

科学的研究の応用

N-Desmethyl Propamocarb Hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways of carbamate fungicides. In biology, it is employed to investigate the effects of fungicides on plant health and disease resistance . In medicine, it is used to understand the potential impacts of fungicide residues on human health . Industrially, it is utilized in the formulation of fungicidal products for agricultural use .

作用機序

Target of Action

Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide . Its primary targets are Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .

Mode of Action

Propamocarb-N-desmethyl hydrochloride is absorbed by roots and leaves and translocated . It disrupts the fungal cell wall , thereby inhibiting the growth of the fungi. The compound is also known to have specific activity against Phytophthora spp. and Pythium spp .

Biochemical Pathways

The metabolic degradation of propamocarb is rapid and extensive . The major residues in the eggs and tissues were parent propamocarb and desmethyl-propamocarb . Demethylation is the main route of metabolism for the parent compound . A minor route of metabolism involves oxidation of the tertiary nitrogen to form propamocarb-N-oxide .

Pharmacokinetics

The residue definition for plant and animal commodities is propamocarb (free base) for both enforcement of MRLs and dietary exposure assessment . The ADI and ARfD are established at 0–0.4 mg/kg bw and 2 mg/kg bw, respectively .

Result of Action

The major residues in the eggs and tissues were parent propamocarb (2% in fat, 5% in muscle, 9% in liver and 12% in eggs) and desmethyl-propamocarb (6% in fat, 22% in liver, 29% in muscle, and 45% in eggs) . The minor residues found in the eggs and tissues were bis-desmethyl-propamocarb (< 1% to 7%) and propamocarb-N-oxide (< 1%) .

Action Environment

Propamocarb hydrochloride is used in various environments including turf, ornamentals, tobacco, vegetables, potatoes, strawberries, cucumbers, tomato, and lettuce . Environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Propamocarb-N-desmethyl hydrochloride interacts with several enzymes and proteins. The metabolic degradation of Propamocarb is rapid and extensive, with desmethyl-propamocarb and propamocarb being the major residues in all tissues . Demethylation is the main route of metabolism for the parent compound .

Cellular Effects

It is known that the parent compound, Propamocarb, has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots and foliar diseases in a number of edible crops .

Molecular Mechanism

The parent compound, Propamocarb, is known to inhibit the growth of Oomycete species .

Temporal Effects in Laboratory Settings

The parent compound, Propamocarb, is known to be stable under normal storage conditions .

Dosage Effects in Animal Models

The parent compound, Propamocarb, has been studied in laying hens, where it was found to be rapidly and extensively metabolized .

Metabolic Pathways

Propamocarb-N-desmethyl hydrochloride is involved in several metabolic pathways. The main route of metabolism for the parent compound is demethylation .

Transport and Distribution

The parent compound, Propamocarb, is known to be distributed throughout the plant when applied as a fungicide .

Subcellular Localization

The parent compound, Propamocarb, is known to be distributed throughout the plant when applied as a fungicide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Propamocarb Hydrochloride involves the demethylation of propamocarb. The process typically includes the use of specific reagents and conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for N-Desmethyl Propamocarb Hydrochloride are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions under controlled conditions, followed by purification steps to isolate the compound .

化学反応の分析

Types of Reactions: N-Desmethyl Propamocarb Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic degradation and environmental breakdown .

Common Reagents and Conditions: Common reagents used in the reactions involving N-Desmethyl Propamocarb Hydrochloride include acetonitrile, hydrochloric acid, and methanol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from the reactions of N-Desmethyl Propamocarb Hydrochloride include desmethyl propamocarb and bis-desmethyl propamocarb. These products are often analyzed to understand the compound’s metabolic pathways and environmental impact .

類似化合物との比較

Similar Compounds: Similar compounds to N-Desmethyl Propamocarb Hydrochloride include propamocarb, desmethyl propamocarb, and bis-desmethyl propamocarb . These compounds share similar chemical structures and modes of action but differ in their specific metabolic pathways and environmental persistence .

Uniqueness: N-Desmethyl Propamocarb Hydrochloride is unique due to its specific activity against Oomycete species and its role as a metabolite of propamocarb. Its distinct chemical structure allows for targeted action against plant pathogens while minimizing environmental impact .

特性

IUPAC Name |

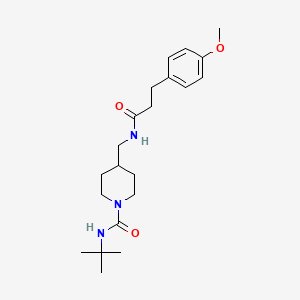

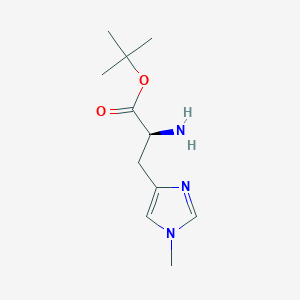

propyl N-[3-(methylamino)propyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKPSNSTDPDSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)

![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)